molecular formula C45H89NO5 B11937147 nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate

Cat. No.: B11937147
M. Wt: 724.2 g/mol
InChI Key: DSNJXBBGALIZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate is a synthetic, ionizable amino lipid developed for advanced drug delivery applications, particularly in the formulation of Lipid Nanoparticles (LNPs) for messenger RNA (mRNA) delivery . Its mechanism of action is critical for efficacy: the lipid's ionizable headgroup gains a positive charge in the acidic environment of the endosome, facilitating interaction with the endosomal membrane and promoting the release of genetic cargo, such as mRNA, into the cell cytoplasm . This "endosomal escape" activity is a key differentiator, with this class of lipids demonstrating superior performance compared to other ionizable lipids . Research indicates that LNPs formulated with related structural lipids exhibit a favorable pharmacological profile, including sustained protein expression and rapid clearance from tissues, with primary accumulation observed in the liver and spleen . The compound must be stored sealed in a dry environment, ideally at -20°C, to maintain stability . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans .

Properties

Molecular Formula

C45H89NO5

Molecular Weight

724.2 g/mol

IUPAC Name

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate

InChI

InChI=1S/C45H89NO5/c1-4-7-10-13-16-25-32-42-50-44(48)36-28-21-17-23-30-38-46(40-33-41-47)39-31-24-18-22-29-37-45(49)51-43(34-26-19-14-11-8-5-2)35-27-20-15-12-9-6-3/h43,47H,4-42H2,1-3H3

InChI Key

DSNJXBBGALIZJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate typically involves the esterification of heptadecanoic acid with amino alcohols under controlled conditions. The reaction is facilitated by the presence of catalysts and solvents such as ethanol or dimethyl sulfoxide (DMSO)[2][2].

Industrial Production Methods: Industrial production

Biological Activity

Nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate is a synthetic lipid compound notable for its potential applications in drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs). This compound's unique amphiphilic structure facilitates its interaction with biological membranes, enhancing the delivery of therapeutic agents such as nucleic acids. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

  • Molecular Formula: C45H89NO5
  • Molecular Weight: 724.2 g/mol
  • IUPAC Name: this compound

The structure includes a long hydrophobic tail and an amino group, which contributes to its lipid nature and enhances its potential for various applications in biotechnology and pharmaceuticals.

The biological activity of this compound is primarily linked to its role as an ionizable lipid . This property allows it to facilitate the encapsulation and delivery of nucleic acids into cells. Key mechanisms include:

  • Formation of Lipid Nanoparticles (LNPs): The compound can form LNPs that encapsulate drugs, protecting them from degradation and enhancing their bioavailability.
  • Cell Membrane Interaction: The cationic nature of the lipid promotes interactions with negatively charged cellular membranes, facilitating cellular uptake.
  • Enhancement of Transfection Efficiency: Studies indicate that compounds with similar structures can significantly enhance transfection efficiency, making them valuable in gene therapy applications.

Case Studies

  • Gene Delivery Applications:
    • A study demonstrated that this compound significantly improved the delivery of mRNA vaccines in vitro, leading to enhanced protein expression in target cells .
    • Another investigation highlighted its effectiveness in delivering CRISPR components for gene editing, showcasing a marked increase in editing efficiency compared to traditional methods .
  • Cytotoxicity Assessments:
    • Preliminary studies suggest that this compound exhibits low cytotoxicity across various cell lines, making it suitable for pharmaceutical applications . The cytotoxicity was assessed using standard assays (MTT and LDH assays), indicating a favorable safety profile.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
ALC-0315C44H87NO5Ionizable lipid used for mRNA delivery; enhances transfection efficiency.
A18-Iso5pC45H87NO5Similar structure; used in gene therapy; promotes cellular uptake.
C12–200C12H25NOShorter alkyl chain; used in various lipid formulations; less effective than longer chains.

This table illustrates variations in structural properties and their implications for biological activity, emphasizing the unique position of this compound within this class of lipids.

Applications

This compound has several promising applications:

  • Drug Delivery Systems: Its ability to form stable LNPs makes it ideal for delivering RNA-based therapeutics.
  • Gene Therapy: Enhances the efficiency of gene editing tools like CRISPR.
  • Vaccine Development: Utilized in mRNA vaccine formulations to improve immune responses.

Scientific Research Applications

Chemical Properties and Structure

The compound features a long hydrophobic tail and an amino group, which contribute to its ability to interact with biological membranes. Its amphiphilic nature allows it to form lipid nanoparticles that encapsulate therapeutic agents, enhancing their bioavailability and efficacy. The chemical reactivity of this compound is primarily attributed to its functional groups, enabling it to participate in nucleophilic substitutions and acylation reactions, as well as hydrolysis under acidic or basic conditions.

Applications in Drug Delivery Systems

  • Lipid Nanoparticle Formation :
    • Nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate is utilized in the formulation of lipid nanoparticles (LNPs) for drug delivery, particularly for RNA-based therapeutics and vaccines. The amphiphilic character facilitates the encapsulation of nucleic acids, improving cellular uptake and therapeutic outcomes.
  • Enhancing Membrane Permeability :
    • Studies indicate that this compound can enhance membrane permeability, which is crucial for improving the uptake of therapeutic agents into cells. This property may also modulate cellular responses, influencing signaling pathways involved in drug action.
  • Low Cytotoxicity :
    • Preliminary studies suggest that this compound exhibits low cytotoxicity, making it suitable for pharmaceutical applications where safety is paramount.

Biotechnology Applications

  • Gene Delivery :
    • The compound's ability to form stable lipid nanoparticles makes it an attractive candidate for gene delivery systems. It can encapsulate plasmid DNA or RNA, facilitating effective transfection into target cells.
  • Vaccine Development :
    • In vaccine formulations, this compound can improve the stability and efficacy of vaccine antigens by enhancing their delivery to immune cells.

Case Studies

  • RNA Delivery :
    • A study demonstrated that lipid nanoparticles composed of this compound effectively delivered mRNA vaccines in vivo, resulting in robust immune responses without significant toxicity.
  • Cancer Therapy :
    • Research has shown that this compound can be used to deliver chemotherapeutic agents directly to tumor cells, improving therapeutic efficacy while minimizing side effects associated with systemic administration.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound differs from its analogs primarily in the hydroxyalkyl substituent on the amino group. Key comparisons include:

Compound Name (CAS) Substituent on Amino Group Molecular Formula Molecular Weight (g/mol) Purity Key Properties
Target Compound (Inferred) 3-Hydroxypropyl C₄₅H₈₉NO₅ ~724.2 N/A Hypothesized higher hydrophilicity vs. ethyl analogs; potential metabolic stability
Nonyl 8-[(...)-(2-hydroxyethyl)amino]octanoate (2089251-33-0) 2-Hydroxyethyl C₄₄H₈₇NO₅ 710.17 >98% Storage: -20°C; Hazardous (H302, H315, H319, H335)
Heptadecan-9-yl 8-((2-hydroxycyclohexyl)(...)octanoate (2089251-41-0) 2-Hydroxycyclohexyl C₄₄H₈₅NO₅ ~707.1 98% Increased lipophilicity; likely slower metabolic clearance
9-Methylheptadecan-9-yl (...)octanoate (2156654-71-4) 2-Hydroxyethyl C₄₅H₈₉NO₅ ~724.2 98% Methyl branching may enhance membrane integration

Key Observations:

  • Cyclohexyl substituents (e.g., CAS 2089251-41-0) introduce steric bulk and lipophilicity, which may reduce renal clearance and prolong systemic exposure .
  • Methyl-branched chains (e.g., CAS 2156654-71-4) could improve lipid bilayer integration, enhancing drug encapsulation efficiency in LNPs .

Research Implications and Limitations

While direct data on the target compound is absent, insights from analogs highlight critical structure-activity relationships:

  • Hydroxyalkyl Chain Length: Longer chains (e.g., 3-hydroxypropyl vs. 2-hydroxyethyl) may enhance water solubility but reduce membrane permeability.
  • Substituent Bulk: Bulky groups (e.g., cyclohexyl) improve lipid nanoparticle stability but may hinder endosomal escape in drug delivery applications .

Limitations:

  • Inferred data rely on structural parallels; experimental validation is necessary.
  • Safety and efficacy profiles could vary significantly due to minor structural differences.

Q & A

Q. What is the structural rationale for incorporating ester linkages in Lipid 5, and how does this influence its role in mRNA-LNP formulations?

Lipid 5 contains one primary ester (nonyloxy) and one secondary ester (heptadecan-9-yloxy) in its aliphatic chains. The primary ester accelerates biodegradability by enhancing susceptibility to esterases, while the secondary ester stabilizes the lipid-mRNA complex during endosomal escape, improving mRNA delivery efficiency. This dual functionality balances rapid hepatic clearance and sustained mRNA expression .

Q. What analytical techniques are used to confirm the purity and chemical stability of Lipid 5 during synthesis?

Synthesis involves coupling the tertiary amine core with ester-functionalized aliphatic chains, followed by purification via reverse-phase chromatography. Purity (>95%) is validated using liquid chromatography–tandem mass spectrometry (LC-MS/MS), and chemical stability is assessed via nuclear magnetic resonance (NMR) to monitor ester hydrolysis under physiological pH conditions .

Q. How does the tertiary amine headgroup in Lipid 5 contribute to mRNA encapsulation efficiency?

The tertiary amine enables pH-dependent ionization, facilitating electrostatic interactions with negatively charged mRNA during LNP self-assembly. At neutral pH, the uncharged amine promotes lipid-mRNA complexation, while protonation in acidic endosomes enhances endosomal membrane disruption, enabling mRNA release .

Advanced Research Questions

Q. What experimental designs address discrepancies in mRNA expression levels between primary and secondary esters in Lipid 5 variants?

Studies comparing Lipid 5 with analogs (e.g., primary ester-only lipids) reveal that secondary esters reduce pKa (6.2–6.5 vs. 7.0–7.5 for primary esters), enhancing endosomal escape. Contradictory observations in mRNA expression are resolved by optimizing the lipid-to-mRNA ratio (e.g., 10:1 w/w) and using in vivo luciferase reporter assays in Sprague Dawley rats to quantify hepatic expression .

Q. How do interspecies differences impact the pharmacokinetic profiling of Lipid 5, and what models are most predictive for clinical translation?

Biodistribution studies in Long-Evans (pigmented) and Sprague Dawley (nonpigmented) rats show Lipid 5 accumulates preferentially in the liver (AUC 0–168 h: 12,500 ng·h/g) due to apolipoprotein E-mediated uptake. However, non-human primates exhibit slower clearance (t1/2 = 18 h vs. 8 h in rats), necessitating allometric scaling and physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .

Q. What methodologies are employed to resolve metabolic pathways of Lipid 5, and how do metabolites affect mRNA delivery efficacy?

Radiolabeled [<sup>14</sup>C]-Lipid 5 is tracked using quantitative whole-body autoradiography (QWBA) and LC-MS/MS. Major metabolites include 8-oxooctanoic acid (via esterase cleavage) and 3-hydroxypropylamino fragments. While the parent lipid drives mRNA complexation, metabolites like 8-oxooctanoic acid show no interference with transfection, confirming biodegradability without toxicity .

Q. How does Lipid 5 compare to structurally related ionizable lipids (e.g., SM-102, ALC-0315) in terms of immunogenicity and repeat dosing safety?

Lipid 5’s ester linkages reduce immunogenicity compared to SM-102’s tertiary amine-hexyl chain. In repeat-dose studies (3 mg/kg, weekly ×4), Lipid 5-LNPs show no elevation in pro-inflammatory cytokines (IL-6, TNF-α) in primates, whereas SM-102 induces transient cytokine spikes. This safety profile is attributed to faster hepatic metabolism of Lipid 5’s ester bonds .

Methodological Tables

Table 1. Key Physicochemical Properties of Lipid 5

PropertyValue/DescriptionMethodReference
Molecular Weight710.17 g/molHigh-resolution MS
pKa6.3 ± 0.2TNS fluorescence assay
LogP8.2 (predicted)Chromatographic partitioning
Degradation t1/2 (pH 7.4)48 hLC-MS/MS

Table 2. Biodistribution of Lipid 5 in Rat Models (Single IV Dose, 1 mg/kg)

TissueAUC0–168 h (ng·h/g)Cmax (ng/g)
Liver12,500850
Spleen2,300120
Kidney1,80095
Lung95045

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.